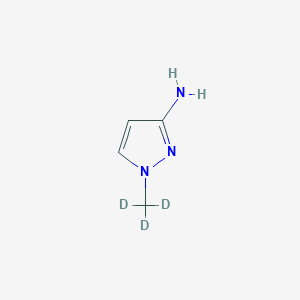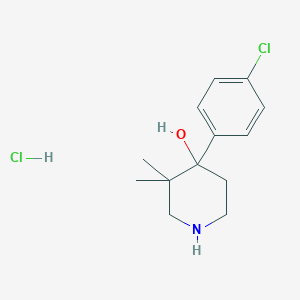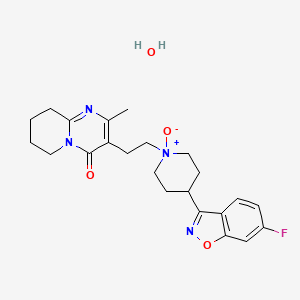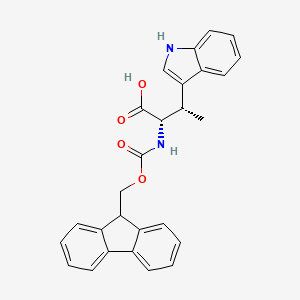
1-(Trideuteriomethyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE is a deuterated analog of 1H-pyrazol-3-amine, where the hydrogen atoms in the methyl group are replaced with deuterium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with appropriate reagents to form 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts and inert solvents is crucial in scaling up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces different amine derivatives .
Aplicaciones Científicas De Investigación
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological activity. This property is particularly useful in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug .
Comparación Con Compuestos Similares
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE can be compared with other similar compounds such as:
1H-Pyrazol-3-amine: The non-deuterated analog, which has different metabolic and chemical properties.
1-(METHYL-D3)-1H-PYRAZOL-4-AMINE: A positional isomer with the deuterium atoms in a different position.
1-(METHYL-D3)-1H-IMIDAZOL-3-AMINE: A structurally similar compound with an imidazole ring instead of a pyrazole ring
The uniqueness of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE lies in its deuterium content, which imparts distinct chemical and biological properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C4H7N3 |
|---|---|
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)/i1D3 |
Clave InChI |
MOGQNVSKBCVIPW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=CC(=N1)N |
SMILES canónico |
CN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)




![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)



![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
